molecular formula C6H7N5 B12910817 5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine CAS No. 7702-65-0

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine

Cat. No.: B12910817
CAS No.: 7702-65-0
M. Wt: 149.15 g/mol
InChI Key: IDRPIMGBGAFXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method involves the chlorination of a precursor compound with phosphorus oxychloride, followed by amination with ammonia in ethanol to yield the desired product . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines, followed by cyclization using ammonium acetate .

Industrial Production Methods

While specific industrial production methods for 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine are not well-documented, the general principles of heterocyclic compound synthesis apply. These methods often involve optimizing reaction conditions to maximize yield and purity, using scalable processes such as batch or continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydropyrimido[4,5-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Manganese (IV) oxide

    Reducing Agents: Lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Solvents: Ethanol, dimethylformamide (DMF)

Major Products

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, chlorination followed by amination yields 1,2-dihydropyrimido[4,5-d]pyrimidin-4-amine .

Mechanism of Action

The mechanism of action of 5,6-dihydropyrimido[4,5-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of phosphodiesterase and dihydrofolate reductase, interfering with the normal function of these enzymes and thereby exerting its biological effects . The compound’s bicyclic structure allows it to fit into the active sites of these enzymes, blocking their activity.

Biological Activity

5,8-Dihydropyrimido[4,5-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Structure:

  • CAS Number: 7702-65-0
  • Molecular Formula: C7H8N4
  • Molecular Weight: 164.17 g/mol
  • IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under acidic or basic conditions. The synthesis can be optimized for yield and purity using various catalysts and solvents.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-710.5
A5498.3
HepG27.1

These values indicate that the compound exhibits promising activity against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes:

Compound IC50 (µM) Standard
This compound0.04 ± 0.01Celecoxib

The compound's ability to inhibit COX-2 suggests its potential in treating inflammatory diseases .

Antiviral Activity

Research indicates that this compound may also exhibit antiviral activity against certain viruses. For example, it has shown efficacy against Zika virus with an EC50 value of approximately 1.4 µM .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation: It may modulate receptors associated with inflammatory pathways.
  • Cell Cycle Arrest: Studies suggest that it induces cell cycle arrest in treated cancer cells.

Study on Anticancer Activity

A study conducted on various derivatives of pyrimidine compounds showed that modifications to the structure of this compound could enhance its anticancer efficacy. The research indicated that specific substitutions at the N-position significantly improved potency against tumor cells .

Anti-inflammatory Research

In a comparative study assessing the anti-inflammatory effects of several pyrimidine derivatives, this compound was found to be among the most effective in reducing inflammation markers in vitro .

Properties

CAS No.

7702-65-0

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

IUPAC Name

5,8-dihydropyrimido[4,5-d]pyrimidin-2-amine

InChI

InChI=1S/C6H7N5/c7-6-9-2-4-1-8-3-10-5(4)11-6/h2-3H,1H2,(H3,7,8,9,10,11)

InChI Key

IDRPIMGBGAFXLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2NC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.